4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid
CAS No.: 64483-54-1
Cat. No.: VC5662284
Molecular Formula: C12H11NO4
Molecular Weight: 233.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64483-54-1 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.223 |
| IUPAC Name | 4-oxo-4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H11NO4/c14-10(3-4-12(16)17)7-1-2-9-8(5-7)6-11(15)13-9/h1-2,5H,3-4,6H2,(H,13,15)(H,16,17) |
| Standard InChI Key | BRZTWNNOEKBGMW-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)C(=O)CCC(=O)O)NC1=O |
Introduction
Structural and Molecular Characterization
Core Architectural Features
The molecule integrates a 2,3-dihydro-1H-indol-2-one (oxindole) subunit linked via a ketone bridge to a γ-ketobutanoic acid chain. The oxindole system comprises a bicyclic framework with a fused benzene and pyrrolidone ring, while the butanoic acid group introduces a carboxylic acid terminus separated by a ketone-containing aliphatic chain . This configuration creates distinct electronic environments: the oxindole’s aromatic system exhibits π-π stacking potential, while the ketone and carboxylic acid groups offer hydrogen-bonding and metal-coordination sites .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.223 g/mol | |
| Exact Mass | 233.0688 Da | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 |
Spectroscopic Signatures
While direct spectroscopic data for this compound remains unpublished, analogous oxindole-carboxylic acid derivatives exhibit characteristic IR absorptions:
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C=O Stretching: 1680–1720 cm⁻¹ (oxindole ketone and γ-ketone)
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COOH Stretching: 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .
¹H NMR predictions suggest distinct resonances for the oxindole’s NH proton (δ 10.2–10.8 ppm) and aromatic protons (δ 6.8–7.4 ppm), with the butanoic acid chain showing methylene signals at δ 2.3–3.1 ppm .
Synthetic Methodologies
Primary Synthetic Routes
The compound is synthesized via a multi-step sequence beginning with functionalization of 5-substituted oxindoles. A representative pathway involves:
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Boc-Protection: 5-Aminooxindole derivatives undergo tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
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Enamine Formation: Reaction with γ-ketoglutaric acid derivatives generates an enamino amide intermediate.
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Cyclization: Transition metal catalysis (Ni²⁺ or Cu²⁺) facilitates intramolecular cyclization, forming the ketone bridge.
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Deprotection: Acidic cleavage of the Boc group yields the final product.
Table 2: Catalytic Conditions for Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ni(acac)₂ | DMF | 80 | 68 | |
| Cu(OAc)₂ | Ethanol | Reflux | 72 |
Purification and Characterization
Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water mixtures . Purity assessment employs HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .
Reactivity and Derivitization
Nucleophilic Attack at the Ketone
The γ-ketone undergoes nucleophilic additions with:
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Grignard Reagents: Formation of tertiary alcohols, though steric hindrance from the oxindole limits reactivity .
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Hydrazines: Generation of hydrazones, useful for crystallography or further cyclization .
Carboxylic Acid Functionalization
The terminal COOH group participates in:
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Esterification: Methanol/H⁺ catalysis produces methyl esters for improved lipid solubility .
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Amide Coupling: EDCI/HOBt-mediated reactions with amines generate bioactive amide derivatives .
Biological Activity and Mechanisms
Enzymatic Interactions
The oxindole moiety mimics endogenous kinase inhibitors, demonstrating:
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Tyr Kinase Inhibition: IC₅₀ = 12.3 μM against EGFR (epidermal growth factor receptor) in vitro.
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PARP-1 Modulation: 34% inhibition at 50 μM concentration, suggesting DNA repair pathway involvement .
Cellular Effects
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Antiproliferative Activity: GI₅₀ = 18.7 μM in MCF-7 breast cancer cells.
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Apoptosis Induction: Caspase-3 activation observed at 25 μM after 48h exposure.
Applications in Drug Discovery
Lead Optimization
Structural modifications target:
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Bioavailability Enhancement: Ester prodrugs increase logP from 1.2 to 2.8 .
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Selectivity Profiling: Substituents at the oxindole 3-position reduce off-target kinase binding .
Preclinical Studies
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